molecular formula C9H10ClFO B2680553 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene CAS No. 1523070-25-8

1-(Chloromethyl)-2-(2-fluoroethoxy)benzene

Cat. No.: B2680553
CAS No.: 1523070-25-8
M. Wt: 188.63
InChI Key: LOGKQODNKTYNQI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a chloromethyl group and a fluoroethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.

    Fluoroethoxylation: The fluoroethoxy group is introduced by reacting the chloromethylated benzene with a fluoroethanol derivative under basic conditions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

1-(Chloromethyl)-2-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols or hydrocarbons.

    Addition Reactions: The fluoroethoxy group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(2-fluoroethoxy)benzene can be compared with other benzene derivatives that have similar functional groups:

    1-(Chloromethyl)-2-(2-chloroethoxy)benzene: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group. The presence of chlorine affects the compound’s reactivity and biological activity.

    1-(Chloromethyl)-2-(2-methoxyethoxy)benzene: Contains a methoxyethoxy group, which influences its solubility and chemical properties.

    1-(Bromomethyl)-2-(2-fluoroethoxy)benzene: The bromomethyl group provides different reactivity compared to the chloromethyl group, affecting the compound’s behavior in chemical reactions.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.

Properties

IUPAC Name

1-(chloromethyl)-2-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGKQODNKTYNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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